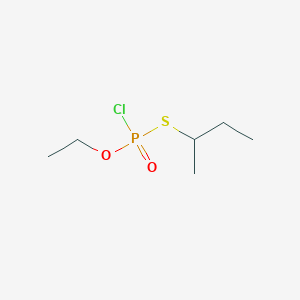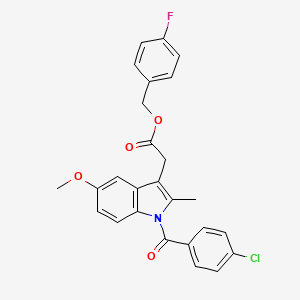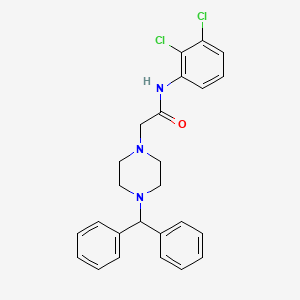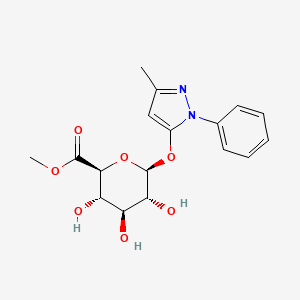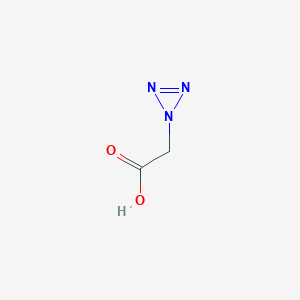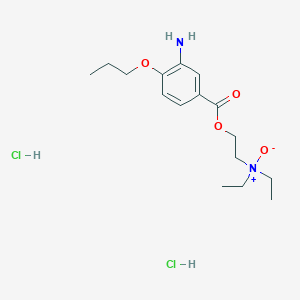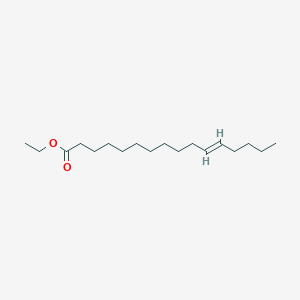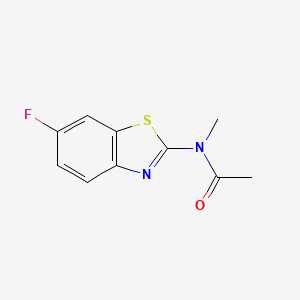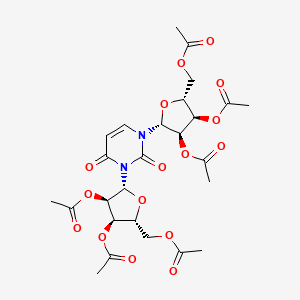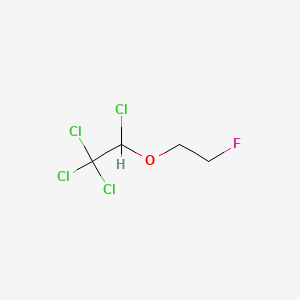
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is a chemical compound that belongs to the class of ethers It is characterized by the presence of a fluoroethyl group and a tetrachloroethyl group connected through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether typically involves the reaction of 2-fluoroethanol with 1,2,2,2-tetrachloroethane in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as potassium carbonate or sodium hydroxide to promote the etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 2-fluoroethanol and 1,2,2,2-tetrachloroethane.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluoroethyl or tetrachloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of fluoroacetaldehyde and tetrachloroacetaldehyde.
Reduction: Formation of 2-fluoroethanol and 1,2,2,2-tetrachloroethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether involves its interaction with molecular targets such as enzymes and cellular membranes. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The tetrachloroethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2-Fluoroethanol
- 1,2,2,2-Tetrachloroethane
Uniqueness
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is unique due to the combination of fluoroethyl and tetrachloroethyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.
Propiedades
Número CAS |
339-65-1 |
|---|---|
Fórmula molecular |
C4H5Cl4FO |
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H5Cl4FO/c5-3(4(6,7)8)10-2-1-9/h3H,1-2H2 |
Clave InChI |
NEQRCZVHVQVNSA-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


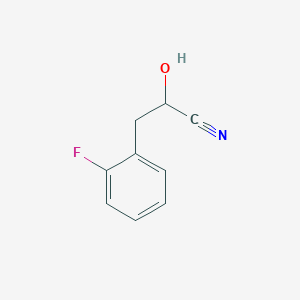
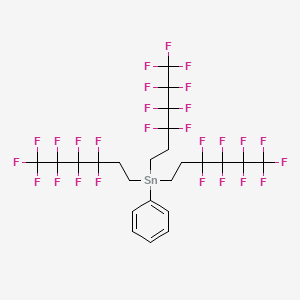
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
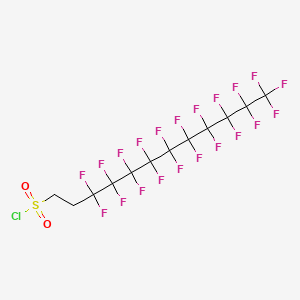
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
